

Application Note: High-Sensitivity Detection of Bis(2-chloroethylthiomethyl)ether

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Compound of Interest

Compound Name: *Bis(2-chloroethylthiomethyl)ether*

CAS No.: 63918-90-1

Cat. No.: B12655743

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Abstract

This document provides a comprehensive guide to the analytical methodologies for the sensitive and specific detection of **Bis(2-chloroethylthiomethyl)ether** (BCMTME), a chemical warfare-related compound.[1] As a structural analog of sulfur mustard, its detection is critical for verification activities related to the Chemical Weapons Convention (CWC) and for forensic and environmental analysis.[1][2][3] This application note details field-proven protocols for sample preparation and analysis using Gas Chromatography-Mass Spectrometry (GC-MS), the primary workhorse for such analyses.[2][4] We emphasize the rationale behind procedural steps, method validation, and stringent safety protocols to ensure data integrity and operator safety. This guide is intended for researchers, analytical chemists, and professionals involved in chemical threat detection and verification.

Introduction

Bis(2-chloroethylthiomethyl)ether, with CAS registry number 63918-90-1, is a thioether and a chemical weapon-related compound that shares structural similarities with sulfur mustard.[1] Its potential use as a chemical warfare agent or its presence as an impurity or degradation

product necessitates robust and reliable analytical methods for its unambiguous identification. The Organisation for the Prohibition of Chemical Weapons (OPCW) mandates stringent criteria for the identification of CWC-related chemicals, often requiring confirmation by at least two different analytical techniques, one of which must be spectrometric.[3][5]

The analytical challenge lies in detecting trace levels of BCMTME in complex environmental and biomedical matrices.[3][5] Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and well-established method for the analysis of sulfur mustard and its analogs due to its excellent sensitivity and specificity.[2][4] This note provides a detailed protocol for the extraction and GC-MS analysis of BCMTME from environmental samples.

Physicochemical Properties of BCMTME

Understanding the physical and chemical properties of BCMTME is fundamental to designing effective analytical methods, from sample preparation to instrumental analysis.

Property	Value	Source
Molecular Formula	C6H12Cl2OS2	PubChem[1]
Molecular Weight	235.2 g/mol	PubChem[1]
Description	Expected to be similar to sulfur mustard: a liquid with vesicant properties.[1]	CAMEO Chemicals[1]
Reactivity	Reacts similarly to sulfur mustard.[1]	CAMEO Chemicals[1]

Core Analytical Strategy: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone for the analysis of volatile and semi-volatile compounds like BCMTME.[2][4] The technique separates components of a mixture in the gas phase followed by detection using a mass spectrometer, which provides structural information, enabling confident identification. For CWC-related analysis, Electron Ionization (EI) is the standard

mode, providing reproducible mass spectra that can be compared against spectral libraries like the OPCW Central Analytical Database (OCAD).[2][6]

Diagram: General GC-MS Workflow for BCMTME Analysis

A visual representation of the end-to-end process from sample collection to data analysis.



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Caption: High-level workflow for the analysis of BCMTME using GC-MS.

Detailed Protocol: GC-MS Analysis of BCMTME in Soil

This protocol outlines the steps for extracting and analyzing BCMTME from a soil matrix. The principles can be adapted for other environmental samples.

Safety Precautions

BCMTME is a suspected vesicant and should be handled with extreme caution in a certified fume hood.[1] Personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. All handling of the pure substance or concentrated extracts should be minimized.

Sample Preparation and Extraction

Rationale: The goal is to efficiently transfer the semi-volatile, nonpolar BCMTME from the complex soil matrix into a clean organic solvent suitable for GC-MS injection. Dichloromethane (DCM) is an effective solvent for sulfur mustard and its analogs.[6] A liquid-liquid extraction or solid-phase extraction (SPE) is a common sample preparation technique.[4]

Materials:

- Soil sample
- Anhydrous sodium sulfate
- Dichloromethane (DCM), pesticide residue grade
- Centrifuge tubes (50 mL, solvent-resistant)
- Vortex mixer
- Centrifuge
- Syringe filters (0.45 μm , PTFE)
- GC vials with inserts

Step-by-Step Protocol:

- Weighing: Weigh 5-10 g of the soil sample into a 50 mL centrifuge tube.
- Drying: Add 2 g of anhydrous sodium sulfate to the soil to remove residual moisture, which can interfere with the extraction and analysis. Mix well.
- Extraction: Add 20 mL of DCM to the tube. For spiked samples or quality controls, add the spiking solution at this stage.
- Agitation: Cap the tube tightly and vortex for 1 minute. Then, place the tube on a shaker for 30 minutes to ensure thorough extraction.
- Separation: Centrifuge the sample at 3000 rpm for 10 minutes to pellet the soil particles.
- Collection: Carefully transfer the DCM supernatant to a clean tube.
- Repeat: Repeat the extraction (steps 3-6) with a fresh 20 mL aliquot of DCM. Combine the supernatants.

- **Concentration:** Concentrate the combined extracts to a final volume of 1 mL under a gentle stream of nitrogen. **Causality:** This step is crucial for increasing the analyte concentration to meet the instrument's detection limits. Avoid complete evaporation to prevent loss of the semi-volatile analyte.
- **Filtration:** Filter the final extract through a 0.45 μm PTFE syringe filter into a GC vial. This removes any remaining particulates that could damage the GC column.

Instrumental Analysis: GC-MS Parameters

Rationale: The parameters below are optimized for the separation and detection of sulfur mustard analogs. A non-polar DB-5MS column is chosen for its excellent performance with a wide range of organic compounds. Splitless injection is used to maximize the transfer of the analyte onto the column, enhancing sensitivity. The temperature program is designed to separate BCMTME from potential interferences and elute it as a sharp peak.

Parameter	Recommended Setting	Rationale
Instrument	Gas Chromatograph coupled to a Mass Spectrometer	Standard for CWC-related chemical analysis.[2]
Injection Mode	Splitless	Maximizes sensitivity for trace analysis.[7]
Injector Temp.	250 °C	Ensures rapid volatilization of BCMTME without thermal degradation.
Carrier Gas	Helium, constant flow at 1.2 mL/min	Inert carrier gas providing good chromatographic efficiency.[7]
GC Column	DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film	Robust, low-bleed column suitable for semi-volatile compounds.[7]
Oven Program	40 °C (hold 2 min), ramp 10 °C/min to 300 °C (hold 5 min)	Provides good separation of analytes with varying boiling points.[6][7]
MS Transfer Line	280 °C	Prevents condensation of the analyte between the GC and MS.
Ion Source Temp.	230 °C	Standard temperature for robust EI ionization.[6]
Ionization Mode	Electron Ionization (EI) at 70 eV	Produces reproducible fragmentation patterns for library matching.[6]
Scan Range	m/z 40-500	Covers the expected mass range for BCMTME fragments. [6]

Data Analysis and Interpretation

Identification: The identification of BCMTME is based on two key criteria:

- Retention Time (RT): The analyte's RT must match that of a known reference standard analyzed under the same conditions.
- Mass Spectrum: The acquired mass spectrum must match the reference spectrum from a certified standard or an authoritative database like the OCAD.[2] The relative abundances of characteristic ions should be consistent.

Quantitation: For quantitative analysis, an internal standard (e.g., deuterated sulfur mustard or a compound with similar chemical properties) should be used. A multi-point calibration curve is constructed to determine the concentration of BCMTME in the sample.

Method Validation and Quality Control

To ensure the trustworthiness of the results, the analytical method must be validated. Key validation parameters include:

- Specificity: The ability to detect the analyte in the presence of other matrix components.
- Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
- Linearity: The range over which the instrument response is proportional to the analyte concentration.
- Accuracy & Precision: Determined by analyzing spiked matrix samples at different concentrations.
- Recovery: The efficiency of the extraction process, calculated by comparing the response of a spiked matrix extract to a pure standard.

Quality Control (QC) Samples: Each analytical batch should include:

- Method Blank: A clean matrix sample processed identically to the field samples to check for contamination.

- Matrix Spike: A field sample fortified with a known amount of BCMTME to assess matrix effects and recovery.
- Laboratory Control Sample (LCS): A clean matrix (e.g., sand) spiked with a known amount of analyte to monitor method performance.[8]

Conclusion

The GC-MS methodology detailed in this application note provides a robust, sensitive, and reliable framework for the detection and identification of **Bis(2-chloroethylthiomethyl)ether** in environmental samples. Adherence to the described protocols for sample preparation, instrumental analysis, and quality control is essential for generating legally and scientifically defensible data. Proper safety precautions are paramount when handling this hazardous compound. This guide serves as a foundational resource for laboratories tasked with the critical mission of monitoring and verifying the absence of chemical warfare agents.

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Sources

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